molecular formula C22H18ClN3O2S B5129006 N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide

N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide

Cat. No. B5129006
M. Wt: 423.9 g/mol
InChI Key: OQCSWUIEAJLIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential treatment for various types of cancer.

Mechanism of Action

CB-839 works by inhibiting the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce energy and biosynthetic precursors. By inhibiting glutaminase, CB-839 deprives cancer cells of the glutamate they need to survive, leading to cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a significant impact on cancer cell metabolism, leading to a decrease in cell proliferation and an increase in cell death. It has also been shown to have an effect on the tumor microenvironment, leading to a decrease in inflammation and an increase in immune cell infiltration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CB-839 in lab experiments is its selectivity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. However, the complex synthesis method and high cost of CB-839 may limit its use in some experiments.

Future Directions

There are several potential future directions for research on CB-839, including:
1. Investigating the use of CB-839 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Exploring the potential of CB-839 as a treatment for other diseases, such as metabolic disorders and neurodegenerative diseases.
3. Studying the mechanisms of resistance to CB-839 and developing strategies to overcome it.
4. Investigating the potential of CB-839 as a biomarker for predicting response to cancer treatment.
Conclusion:
CB-839 is a promising therapeutic agent that has shown significant potential in preclinical studies and is currently being investigated in clinical trials. Its selectivity for glutaminase makes it a useful tool for studying the role of glutamine metabolism in cancer cells, and there are several potential future directions for research on this compound.

Synthesis Methods

CB-839 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

CB-839 has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including those that are resistant to current treatment options. CB-839 is being investigated in clinical trials for the treatment of several types of cancer, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer.

properties

IUPAC Name

N-[4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-14-3-2-4-16(13-14)21(28)24-18-9-11-19(12-10-18)25-22(29)26-20(27)15-5-7-17(23)8-6-15/h2-13H,1H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCSWUIEAJLIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.